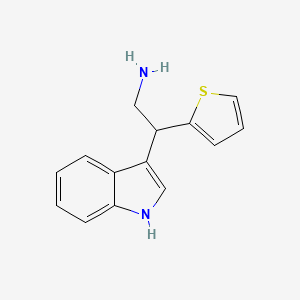
2-(1H-indol-3-yl)-2-thien-2-ylethanamine
Übersicht
Beschreibung
The compound “2-(1H-indol-3-yl)-2-thien-2-ylethanamine” is a complex organic molecule. It contains an indole group, which is a common structure in many natural and synthetic molecules with significant biological activity . The indole group is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a thienyl group, which is a sulfur analog of the phenyl group.
Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the atoms in the molecule and the lengths and angles of the chemical bonds. This typically requires experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Indole compounds can participate in a wide variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wirkmechanismus
Target of Action
The primary target of this compound is S-phase kinase-associated protein 1 (SKP1) . SKP1 is a crucial component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex. Its role involves facilitating the ubiquitination and subsequent degradation of specific proteins, thereby regulating cell cycle progression, signal transduction, and protein homeostasis .
Mode of Action
Upon binding to SKP1, our compound modulates the activity of the SCF complex. This interaction leads to the ubiquitination and proteasomal degradation of specific substrate proteins. The resulting changes include altered protein levels, which can impact cellular processes such as cell cycle regulation, DNA repair, and apoptosis .
Biochemical Pathways
The affected pathways include:
- Apoptosis Signaling : Changes in protein levels can modulate apoptotic pathways, influencing cell survival or death .
Pharmacokinetics
The compound’s pharmacokinetic properties are as follows:
Result of Action
At the molecular and cellular levels, the compound’s action can lead to:
- Cell Fate Modulation : Depending on the specific substrate proteins, cell survival or death may be influenced .
Action Environment
Environmental factors play a crucial role in the compound’s efficacy and stability:
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c15-8-11(14-6-3-7-17-14)12-9-16-13-5-2-1-4-10(12)13/h1-7,9,11,16H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJAEMUUZBSJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395847 | |
| Record name | 2-(1H-indol-3-yl)-2-thien-2-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-thien-2-ylethanamine | |
CAS RN |
51626-50-7 | |
| Record name | 2-(1H-indol-3-yl)-2-thien-2-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



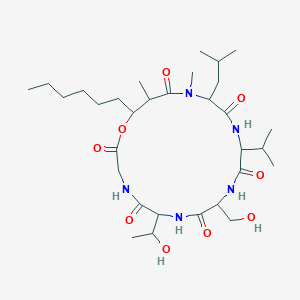
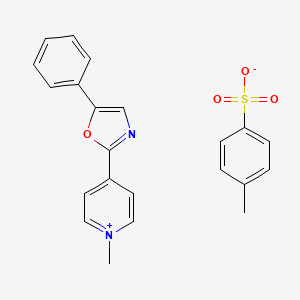
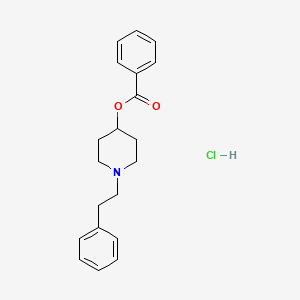
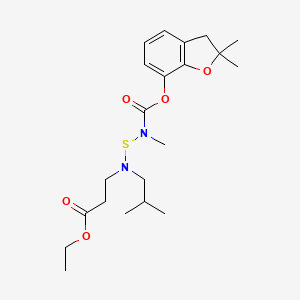
![3-[12,14-dihydroxy-3-[4-hydroxy-5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1622668.png)
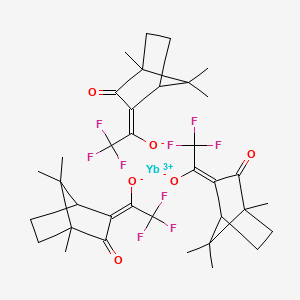
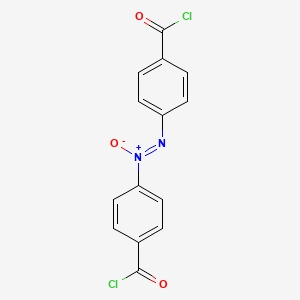
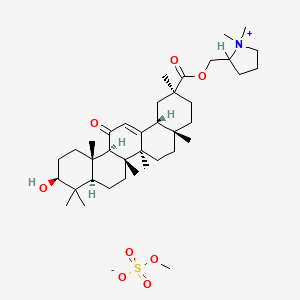
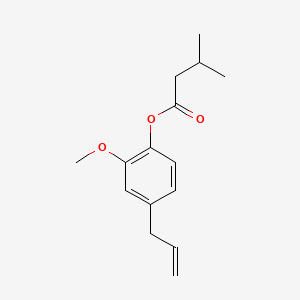
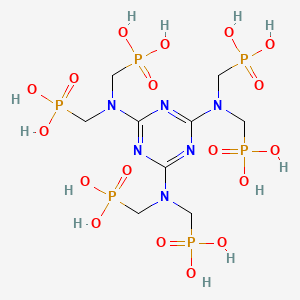
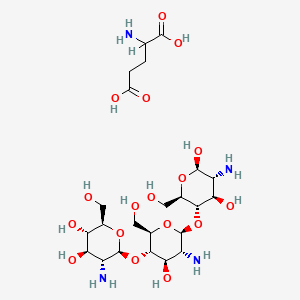
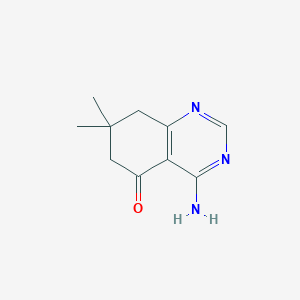
![4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1622680.png)
![3-Amino-7-bromo-5-phenyl-1,3-dihydro-benzo[E][1,4]diazepin-2-one](/img/structure/B1622681.png)